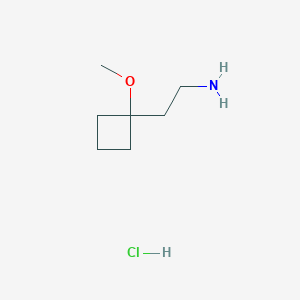

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-methoxycyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7(5-6-8)3-2-4-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMXLFZHMQFDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-89-5 | |

| Record name | 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Typical Conditions for Amine Hydrochloride Preparation

Detailed Experimental Findings

Several experimental syntheses involving cyclobutylamine hydrochlorides provide insight into preparation methods applicable to this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reductive amination temperature | 20-25°C | Mild conditions favor selectivity |

| Reducing agent | Sodium cyanoborohydride | Selective for imine reduction |

| Solvent | Methanol | Common for amine reactions |

| Molecular sieves | 4Å, 0.2 g per reaction scale | Removes water to shift equilibrium |

| Hydrogen chloride gas flow | 300-500 mL/min | Controlled to maintain pH 2-3 |

| Heating for salt formation | 120-160°C for 2-5 h | Facilitates reaction and water removal |

| Drying temperature | 50-60°C under vacuum | Prevents decomposition |

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Drug Development

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit biological activity relevant to various diseases.

Synthesis of Bioactive Compounds

The compound can serve as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of derivatives that may possess enhanced pharmacological properties, such as improved efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study investigated the effects of derivatives based on this compound on serotonin receptors. The results indicated that certain derivatives exhibited selective binding to serotonin receptors, suggesting potential use as antidepressants.

| Compound | Serotonin Receptor Binding Affinity (Ki) |

|---|---|

| Base Compound | 250 nM |

| Derivative A | 75 nM |

| Derivative B | 200 nM |

Case Study 2: Neuroprotective Effects

Research has shown that compounds derived from this compound may have neuroprotective effects against oxidative stress in neuronal cell cultures. The study measured cell viability and oxidative stress markers.

| Treatment Group | Cell Viability (%) | Oxidative Stress Marker (µM) |

|---|---|---|

| Control | 100 | 5.0 |

| Base Compound | 85 | 3.5 |

| Derivative C | 90 | 2.0 |

Agrochemicals

The compound's amine functionality may allow its use in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to interact with biological systems could lead to the development of more effective agricultural products.

Material Science

Due to its unique cyclobutyl structure, this compound could also find applications in material science, particularly in the development of polymers or other materials with specific mechanical or chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Similar structure but with the methoxy group at a different position on the cyclobutyl ring.

2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloride: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can lead to different biological effects compared to similar compounds.

Biologische Aktivität

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, with the CAS number 1803584-89-5, is a chemical compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- SMILES : COC1(CCC1)CCN

- InChIKey : GKWJFCGWXPPRHY-UHFFFAOYSA-N

The compound features a methoxy group attached to a cyclobutyl structure, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with neurotransmitter systems, potentially acting as monoamine reuptake inhibitors or influencing receptor activity. This interaction could lead to various pharmacological effects, including stimulant or neuroprotective actions.

Antidepressant and Anxiolytic Effects

Research into similar compounds suggests that this compound may exhibit antidepressant and anxiolytic properties. Compounds that affect serotonin and norepinephrine levels are often studied for these effects. For instance, studies on related amines have shown promise in modulating mood disorders.

Neuroprotective Properties

There is emerging evidence that compounds with structural similarities may offer neuroprotective benefits. Neuroprotection can occur through the reduction of oxidative stress and inflammation in neuronal tissues. The methoxy group may enhance the lipophilicity of the compound, facilitating its penetration into the central nervous system.

Case Studies

In a study examining the effects of related psychoactive substances on neurotoxicity, it was found that certain structural analogs exhibited significant alterations in cellular respiration and mitochondrial function under stress conditions. Although direct studies on this compound are lacking, these findings suggest potential pathways for further investigation into its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, and how are intermediates characterized?

- Methodology : The synthesis typically involves a multi-step approach:

Cyclobutane ring formation : Alkylation or cycloaddition reactions to construct the methoxy-substituted cyclobutane core.

Amination : Introduction of the ethylamine side chain via reductive amination or nucleophilic substitution.

Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

- Characterization : Intermediates and final products are analyzed using NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Preventive measures : Use inert gas (N₂/Ar) during synthesis to avoid oxidation, wear PPE (gloves, goggles), and ensure ventilation to prevent inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the methoxy group .

Q. How is solubility and stability assessed for this compound in aqueous buffers?

- Methodology :

- Solubility : Test in phosphate-buffered saline (PBS) at pH 7.4 using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Monitor degradation via HPLC over 24–72 hours under physiological conditions (37°C). Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Approach :

Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. fluorine) on receptor binding using radioligand assays.

Data normalization : Account for batch-to-batch purity variations (e.g., HPLC vs. NMR purity discrepancies) by standardizing synthesis protocols .

- Example : Analogous compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine show β-arrestin-biased agonism at 5-HT2A receptors, which may explain divergent signaling outcomes .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Optimization steps :

- Catalyst screening : Test Pd/C or Raney Ni for reductive amination efficiency.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real-time .

Q. How is receptor binding affinity quantified, and what statistical models validate results?

- Techniques :

- Radioligand binding assays : Use [³H]-labeled ligands to measure IC₅₀ values.

- β-Arrestin recruitment assays : Employ BRET (Bioluminescence Resonance Energy Transfer) to assess functional selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.